molecular formula C15H11NO B1313547 3-Phenyl-1H-indole-2-carbaldehyde CAS No. 6915-66-8

3-Phenyl-1H-indole-2-carbaldehyde

Cat. No. B1313547
CAS RN: 6915-66-8
M. Wt: 221.25 g/mol
InChI Key: RQDBFQTUGJUCNJ-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole-2-carbaldehyde is a heterocyclic indole aldehyde . It and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Synthesis Analysis

The synthesis of 3-Phenyl-1H-indoles has been described in various studies . For instance, a study describes the synthesis of 3-phenyl-1H-indoles and their in vitro activity against drug-susceptible and drug-resistant Mtb strains . Another study identified new derivatives of 3-phenyl-1H-indole-2-carbohydrazide with anti-proliferative activities .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-indole-2-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .


Chemical Reactions Analysis

3-Phenyl-1H-indole-2-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

A study by Kothandaraman et al. (2011) presented a method to prepare 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This process is efficient for a variety of substrates, resulting in good yields. The mechanism involves the activation of an alkyne moiety by the gold catalyst, leading to the formation of 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011).

Nanocatalysed Knoevenagel Condensation

Madan (2020) reports on the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using ZnO nanoparticles in a solvent-free method. This green and sustainable approach results in excellent yields and has significant environmental and economic advantages (Madan, 2020).

Synthesis of Microbial Active Indole Substituted Oxadiazoles

Suryawanshi et al. (2023) described the Fischer indole synthesis for producing 1H-Indole-3-carbaldehyde. This compound, when reacted with substituted carboxylic acid, leads to microbial active indole substituted oxadiazoles, showing promising in vitro anti-microbial activities (Suryawanshi et al., 2023).

Baeyer-Villiger Oxidation for Synthesis of Indole Derivatives

Bourlot et al. (1994) explored the Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes, leading to the synthesis of substituted 1,2-dihydro-3H-indol-3-ones. This study examines the influence of different groups and extends to 1H-indole-2-carbaldehydes (Bourlot et al., 1994).

Instrumental Analysis and Molecular Docking Study

Singh and Malik (2016) conducted instrumental analysis and molecular docking studies on synthesized indole derivatives, including 2-phenyl-1H-Indole-3-carbaldehyde. This research contributes to the understanding of the molecular interactions and properties of these compounds (Singh & Malik, 2016).

Synthesis and Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives and evaluated theirantioxidant activity. These compounds were prepared through a condensation reaction involving 1H-indole carbaldehyde oxime. The study found that these compounds exhibited significant antioxidant activity, comparable to standard agents (Gopi & Dhanaraju, 2020).

Efficient Synthesis of Furoindoles

Gribble et al. (2002) demonstrated the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole-3-carbaldehyde, achieving this in a multi-step process. This method offers a significant yield and opens up avenues for synthesizing complex furoindoles (Gribble, Jiang, & Liu, 2002).

Synthesis of Semicarbazone Derivatives

Vijaya Laxmi and Rajitha (2010) synthesized semicarbazone derivatives from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde. These compounds were evaluated for their antimicrobial activities, showing moderate activity against various bacteria and fungi (Vijaya Laxmi & Rajitha, 2010).

Anticonvulsant and Antimicrobial Activity of Indole Derivatives

Gautam et al. (2021) explored the synthesis of novel indole derivatives with potential anti-convulsion and anti-microbial activities. They used 2-phenyl-1H-indole-3-carbaldehyde as a starting material, leading to the development of compounds with promising pharmacological properties (Gautam, Gupta, & Yogi, 2021).

Synthesis of Anticancer Agents

Anwar et al. (2023) reported the synthesis of indole-3-substituted-2-benzimidazoles from 1H-indole-3-carbaldehyde, showing efficacy as anticancer agents. These novel compounds were tested against various cancer cell lines, demonstrating significant potential in cancer therapy (Anwar et al., 2023).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent advances made towards the synthesis of promising indole-based anticancer compounds that may act via various targets such as topoisomerase, tubulin, apoptosis, aromatase, kinases, etc., have been discussed . This review also summarizes some of the recent efficient green chemical synthesis for indole rings using various catalysts for the period during 2018–2021 .

properties

IUPAC Name

3-phenyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDBFQTUGJUCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489899
Record name 3-Phenyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-indole-2-carbaldehyde

CAS RN

6915-66-8
Record name 3-Phenyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Kothandaraman, SJL Lauw, PWH Chan - Tetrahedron, 2013 - Elsevier
A N-iodosuccinimide (NIS)-mediated method to prepare 1H-indole-2-carbaldehydes efficiently from cycloisomerization of 1-(2-aminophenyl)prop-2-yn-1-ols is described. The reaction is …
Number of citations: 24 www.sciencedirect.com
VA Verma - 2015 - Citeseer
… with various 5-substituted 3-phenyl-1Hindole-2-carbaldehyde (2a-c) using reported procedure28 in methanol and acetic acid (4:1). Compounds (3a-c) by refluxed in the thionylchloride …
Number of citations: 2 citeseerx.ist.psu.edu
TY Chaudhari, S Bisht, S Chorol… - The Journal of …, 2023 - ACS Publications
… (36) In a flame-dried round-bottom flask containing 3-phenyl-1H-indole-2-carbaldehyde in anhydrous THF under argon gas, phenyl magnesium bromide (2.5 equiv 1.0 mmol/mL) was …
Number of citations: 4 pubs.acs.org
Y Ding, L Shen, K Liang, C Xia - The Journal of Organic Chemistry, 2022 - ACS Publications
A strategy for photochemical oxidative cleavage of the aminomethylene group at the C2 position of indole was developed to synthesize C2-carbonyl indoles. The reaction was initiated …
Number of citations: 1 pubs.acs.org

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